molecular formula C12H14FNO B15057519 1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B15057519
M. Wt: 207.24 g/mol
InChI Key: BJAMWJPPUROTGA-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone is a pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 2-position of the pyrrolidine ring and an acetyl (ethanone) group attached to the nitrogen atom. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Analytical characterization of such compounds employs NMR, MS, and FTIR to confirm structural integrity .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H14FNO/c1-9(15)14-8-2-3-12(14)10-4-6-11(13)7-5-10/h4-7,12H,2-3,8H2,1H3

InChI Key

BJAMWJPPUROTGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric properties of aryl substituents significantly influence biological activity and physicochemical properties. Key examples include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Characteristics Reference
1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone Pyrrolidine 2-(4-Fluorophenyl), 1-ethanone 221.26 (calc) Enhanced lipophilicity due to fluorine
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone Ethanone 3-Bromophenyl, pyrrolidin-1-yl 256.15 (calc) Bromine increases molecular weight and polarizability
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone Phenyl 3-Fluoro, 4-pyrrolidinyl 207.24 Fluorine at meta position alters electronic effects
  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability, while bromine’s larger atomic size may improve binding affinity in hydrophobic pockets .

Heterocyclic Core Modifications

Replacing pyrrolidine with other heterocycles impacts ring strain, hydrogen bonding, and conformational flexibility:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Characteristics Reference
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Piperidine 4-(2,4-Difluorobenzoyl) 267.27 Larger ring size reduces steric hindrance
1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone Pyridine 2-Fluoro, 6-pyrrolidinyl 222.25 (calc) Aromatic pyridine core enhances π-π stacking interactions
  • Piperidine vs.
  • Pyridine Core : Introduces aromaticity and basicity, which may enhance solubility in aqueous environments .

Functional Group Variations

The ethanone group’s position and adjacent substituents influence reactivity and metabolic pathways:

Compound Name Functional Group Position Key Characteristics Reference
1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone Pyrazole-4-yl Heteroaromatic pyrazole may confer kinase inhibitory activity
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Triazole-thioether Sulfur atom increases polarity and potential for disulfide bonding
  • Pyrazole and Triazole Derivatives : These heterocycles are common in drug design for their hydrogen-bonding capabilities and metabolic stability .

Analytical and Spectral Comparisons

Structural differences manifest in spectral

  • NMR: In 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (), the bromine atom deshields adjacent protons, causing downfield shifts compared to the fluorine analog .
  • Mass Spectrometry : 4-F-3-Methyl-α-PVP analogs () exhibit distinct fragmentation patterns due to methyl group addition, aiding structural elucidation .
  • FTIR : Carbonyl stretching frequencies vary with substituent electron-withdrawing/donating effects (e.g., fluorine vs. methoxy groups) .

Research and Application Insights

  • Biological Activity : Pyrrolidine derivatives like 4-F-α-PVP analogs are studied for their psychoactive properties, while triazole-thioether compounds () are explored as enzyme inhibitors .

Biological Activity

1-(2-(4-Fluorophenyl)pyrrolidin-1-yl)ethanone, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H14FNO. The compound features a pyrrolidine ring substituted with a fluorophenyl group, which is significant for its biological activity.

PropertyValue
Molecular Weight201.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP2.5

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial properties. A study evaluating various pyrrolidine derivatives found that specific substitutions significantly enhance antimicrobial efficacy.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The same study noted that certain pyrrolidine derivatives displayed antifungal effects against common pathogens.

Table 2: Antifungal Activity Data

CompoundTarget PathogenMIC (mg/mL)
This compoundCandida albicans3.125
Other Pyrrolidine DerivativesAspergillus niger6.25

The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, facilitating better cell membrane penetration.

Research Findings

A comprehensive review of literature highlights several studies focusing on the biological activities of pyrrolidine derivatives:

  • Antimicrobial Screening : A study examined over 200 monomeric alkaloids, including various pyrrolidine derivatives, finding that those with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications on the pyrrolidine ring can significantly alter the biological activity of these compounds. For instance, introducing electron-withdrawing groups like fluorine enhances antibacterial potency .

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